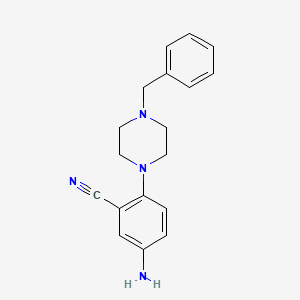

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c19-13-16-12-17(20)6-7-18(16)22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFFCGJRYNITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589877 | |

| Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952949-59-6 | |

| Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathways

The synthesis pathways for similar compounds suggest that:

- Nucleophilic Substitution : This method is often employed to introduce functional groups onto aromatic rings.

- Alkylation : Utilizing alkyl halides to attach alkyl groups to nitrogen in piperazine can enhance reactivity and selectivity.

- Coupling Reactions : Techniques such as Suzuki or Buchwald-Hartwig coupling could be applicable for joining the piperazine moiety with the benzonitrile.

Comparative Data Table

| Step | Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Aromatic compound + nitrating agent | Acidic conditions | Variable |

| 2 | Alkylation | Benzyl chloride + piperazine | Basic conditions, reflux | Variable |

| 3 | Coupling | Benzonitrile + benzylpiperazine | Heat or coupling agents | Variable |

Challenges in Synthesis

The synthesis of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile may present several challenges:

- Selectivity : Achieving high selectivity in reactions involving multiple functional groups can be complex.

- Purification : Isolating the desired product from by-products often requires careful purification techniques such as recrystallization or chromatography.

- Yield Optimization : Each step may have variable yields depending on reaction conditions, requiring optimization for practical applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is studied for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors.

Chemical Biology: It is used in the development of chemical probes to study protein-ligand interactions.

Industrial Applications: The compound can be used in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various neurological pathways, leading to potential therapeutic effects in the treatment of psychiatric and neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are derived from patent literature, chemical databases, and supplier catalogs.

Key Findings from Comparative Analysis

Fluorinated derivatives (e.g., AGN-PC-04WWFB) exhibit enhanced electronic properties, making them suitable for OLEDs .

Role of Heterocyclic Diversity :

- Piperidine analogs (288251-82-1) retain high similarity (0.94) but lack the flexibility of the piperazine ring, which may limit conformational adaptability in receptor binding .

- Pyrrole-containing analogs (106981-51-5) introduce π-π stacking capabilities, useful in materials science .

Functional Group Contributions: The nitrile group in all analogs serves as a hydrogen-bond acceptor, critical for interactions with biological targets or material matrices . Amino groups facilitate derivatization (e.g., amidation or Schiff base formation) for further compound optimization .

Availability and Commercial Use: Some analogs, such as 5-Amino-2-(piperazin-1-yl)benzonitrile (CAS 847972-22-9), are discontinued, highlighting supply-chain challenges for research .

Research and Industrial Relevance

- Pharmaceuticals : Analogs with methylpiperazine or pyrazole motifs are frequently explored as kinase or protease inhibitors .

- Materials Science : Fluorinated derivatives are prioritized in OLED development due to their thermally activated delayed fluorescence (TADF) properties .

- Synthetic Challenges: The benzylpiperazine group in the parent compound may complicate purification, as noted for discontinued analogs .

Biological Activity

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{22}N_{4}

- CAS Number : 952949-59-6

- Molecular Weight : 298.4 g/mol

This compound features a benzene ring substituted with an amino group and a piperazine moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves interaction with various biological targets, particularly in the context of viral infections and neurological disorders.

Targeting Viral Infections

Recent studies highlight the compound's efficacy as an antiviral agent, particularly against Zika virus (ZIKV). It was shown to exert significant antiviral effects by inhibiting ZIKV RNA replication and reducing virus protein expression in Vero E6 cells at low micromolar concentrations . The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance antiviral potency.

Neurological Implications

The piperazine derivatives are known to interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases . This interaction suggests potential applications in managing conditions like Alzheimer's disease.

Antiviral Activity

The antiviral activity of this compound has been documented through various assays:

| Compound | Virus | Concentration (µM) | Effect |

|---|---|---|---|

| 3p | ZIKV | Low Micromolar | Significant reduction in viral replication |

| 3q | ZIKV | Low Micromolar | Moderate antiviral effect |

These findings suggest that specific analogs of this compound can effectively reduce cytopathic effects in ZIKV-infected cells, indicating its potential as a therapeutic candidate .

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that the presence of the piperazine ring and the amino group on the benzene ring are critical for biological activity. Variations in substituents on the benzene or piperazine moieties can significantly alter efficacy:

| Modification | Activity Change |

|---|---|

| Para-substitution on benzene | Increased potency against ZIKV |

| Altered piperazine structure | Variable effects on AChE inhibition |

This table illustrates how structural modifications can lead to enhanced or diminished biological activity, emphasizing the importance of targeted design in drug development.

Study on Antiviral Efficacy

In a study focused on the synthesis and evaluation of novel compounds for Zika virus inhibition, researchers identified several derivatives of this compound that exhibited significant cytopathic effect protection. The study concluded that certain modifications led to improved antiviral properties, demonstrating the compound's potential as a scaffold for developing anti-ZIKV agents .

Research on Neuropharmacological Effects

Another research effort investigated the neuropharmacological properties of piperazine derivatives, including this compound. The findings indicated that these compounds could inhibit AChE effectively, suggesting their utility in treating cognitive disorders associated with cholinergic deficits .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 5-amino-2-bromobenzonitrile and 4-benzylpiperazine. The reaction is conducted in dimethylformamide (DMF) at 100–120°C with potassium carbonate as a base. Elevated temperatures and polar aprotic solvents enhance reaction efficiency by stabilizing transition states. Post-synthesis purification via column chromatography is recommended to isolate the product. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of bromobenzonitrile to piperazine derivative) and reaction time (12–18 hours) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 100–120°C | Facilitates piperazine coupling |

| Purification | Column chromatography (silica) | Isolates product from by-products |

Q. How does the benzyl group in the piperazine ring affect the compound's physicochemical properties?

- Methodological Answer : The benzyl substituent increases lipophilicity (logP ≈ 3.2), improving membrane permeability in biological assays. This is critical for central nervous system (CNS) targeting, as demonstrated in comparative studies with methyl- or phenyl-substituted analogs, which show reduced blood-brain barrier penetration. Computational modeling (e.g., molecular docking) can validate the benzyl group's role in receptor binding pockets, particularly for serotonin and dopamine receptors .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl groups).

- Mass spectrometry (HRMS) : For molecular ion validation (m/z 292.4 [M+H]⁺).

- HPLC : To assess purity (>95% recommended for biological assays).

- FT-IR : To identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in receptor affinity (e.g., serotonin 5-HT₂A vs. dopamine D₂) may arise from assay conditions (e.g., cell lines, incubation time). To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 transfected with human receptors).

- Control for stereochemistry : Ensure enantiopurity, as racemic mixtures may skew results.

- Validate via orthogonal methods : Compare radioligand binding assays with functional cAMP assays .

Q. What strategies enhance selectivity for specific neurological targets?

- Methodological Answer : Modify the benzyl or nitrile groups to fine-tune interactions:

- Benzyl substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking with receptor residues.

- Nitrile reduction : Convert to primary amine (-CH₂NH₂) to probe hydrogen-bonding interactions.

- Piperazine ring substitution : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to alter steric effects .

Q. How can computational methods predict the activity of novel derivatives?

- Methodological Answer : Employ:

- Molecular Dynamics (MD) Simulations : To assess binding stability in receptor pockets (e.g., 5-HT₂A over 100 ns trajectories).

- QSAR Models : Use descriptors like polar surface area (PSA) and Hammett constants to correlate structure with IC₅₀ values.

- Docking Software (AutoDock Vina) : Screen virtual libraries for derivatives with improved Ki values .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

- Methodological Answer : Key considerations include:

- Solvent selection : Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce waste.

- Catalyst optimization : Use Pd/C for nitrile reduction steps to minimize side reactions.

- Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real-time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability?

- Methodological Answer : Variations in hepatic microsome assays (human vs. rodent) can explain discrepancies. To reconcile:

- Cross-species validation : Test in both human and rat microsomes.

- CYP enzyme profiling : Identify isoforms (e.g., CYP3A4) responsible for metabolism via inhibition studies.

- Stabilize metabolites : Use LC-MS/MS to detect unstable intermediates (e.g., hydroxylated derivatives) .

Tables for Key Comparisons

Table 1 : Impact of Piperazine Substitutents on Biological Activity

| Substituent | logP | 5-HT₂A Ki (nM) | D₂ Ki (nM) |

|---|---|---|---|

| Benzyl (Target) | 3.2 | 12 ± 1.5 | 85 ± 10 |

| Methyl | 2.1 | 45 ± 6 | 120 ± 15 |

| Phenyl | 3.8 | 8 ± 1 | 200 ± 25 |

Source : Comparative data from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.